molecular formula C14H14Br2O B12526104 (4R)-3,3-dibromo-8-phenyloct-7-en-5-yn-4-ol CAS No. 819851-03-1

(4R)-3,3-dibromo-8-phenyloct-7-en-5-yn-4-ol

Cat. No.: B12526104
CAS No.: 819851-03-1
M. Wt: 358.07 g/mol
InChI Key: WHVJOZYOYOIIHP-CYBMUJFWSA-N
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Description

(4R)-3,3-Dibromo-8-phenyloct-7-en-5-yn-4-ol is a complex organic compound characterized by its unique structural features, including the presence of bromine atoms, a phenyl group, and an alkyne functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4R)-3,3-dibromo-8-phenyloct-7-en-5-yn-4-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is the bromination of an alkyne precursor, followed by the introduction of the phenyl group through a palladium-catalyzed coupling reaction. The final step often involves the stereoselective reduction of the intermediate to obtain the desired (4R) configuration.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial to achieve efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the alkyne group, potentially converting it into an alkene or alkane.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes.

Scientific Research Applications

(4R)-3,3-dibromo-8-phenyloct-7-en-5-yn-4-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (4R)-3,3-dibromo-8-phenyloct-7-en-5-yn-4-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors The presence of bromine atoms and the alkyne group can facilitate binding to active sites, influencing biological pathways and chemical reactions

Comparison with Similar Compounds

    (4R)-4-methylnonan-1-ol: A compound with similar stereochemistry but different functional groups.

    (4R,8RS)-4,8-dimethyldecanal: Another compound with a similar carbon backbone but different substituents.

Uniqueness: (4R)-3,3-dibromo-8-phenyloct-7-en-5-yn-4-ol is unique due to the presence of both bromine atoms and a phenyl group, which confer distinct chemical reactivity and potential applications. Its stereochemistry also plays a crucial role in its interactions and effectiveness in various applications.

Properties

CAS No.

819851-03-1

Molecular Formula

C14H14Br2O

Molecular Weight

358.07 g/mol

IUPAC Name

(4R)-3,3-dibromo-8-phenyloct-7-en-5-yn-4-ol

InChI

InChI=1S/C14H14Br2O/c1-2-14(15,16)13(17)11-7-6-10-12-8-4-3-5-9-12/h3-6,8-10,13,17H,2H2,1H3/t13-/m1/s1

InChI Key

WHVJOZYOYOIIHP-CYBMUJFWSA-N

Isomeric SMILES

CCC([C@@H](C#CC=CC1=CC=CC=C1)O)(Br)Br

Canonical SMILES

CCC(C(C#CC=CC1=CC=CC=C1)O)(Br)Br

Origin of Product

United States

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